molecular formula C6H10N4O B2707598 6-(Azidomethyl)piperidin-2-one CAS No. 113466-90-3

6-(Azidomethyl)piperidin-2-one

Cat. No.: B2707598
CAS No.: 113466-90-3
M. Wt: 154.173
InChI Key: WVBBLZNWGDFLRY-UHFFFAOYSA-N
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Description

6-(Azidomethyl)piperidin-2-one is a specialized organic compound that serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery research. This molecule features a piperidin-2-one scaffold, a common structural motif found in many pharmacologically active agents and natural products . The azidomethyl functional group attached to this core structure makes it particularly useful for bioorthogonal "click chemistry" applications, specifically in Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This reactivity allows researchers to efficiently conjugate the molecule with alkyne-bearing compounds, facilitating the synthesis of more complex molecular architectures, the labeling of biomolecules, or the development of chemical probes. The piperidin-2-one ring is a privileged structure in drug discovery, often exploited for its ability to contribute to hydrogen bonding and improve the physicochemical properties of lead compounds . As such, this compound is a key building block for the synthesis of diverse compound libraries aimed at exploring new biological targets. It is offered for research applications only and is strictly not intended for diagnostic, therapeutic, or any personal use. Researchers are encouraged to consult the product's safety data sheet (SDS) prior to use.

Properties

IUPAC Name

6-(azidomethyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c7-10-8-4-5-2-1-3-6(11)9-5/h5H,1-4H2,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBBLZNWGDFLRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC(=O)C1)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Azidomethyl)piperidin-2-one typically involves the introduction of an azidomethyl group to a piperidin-2-one precursor. One common method includes the reaction of piperidin-2-one with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions. The reaction proceeds via nucleophilic substitution, where the azide ion replaces a leaving group on the piperidin-2-one ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 6-(Azidomethyl)piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.

    Reduction: The azide group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The azidomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium azide in dimethylformamide (DMF) or other polar aprotic solvents.

Major Products:

    Oxidation: Nitro or nitrile derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted piperidin-2-one derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Azidomethyl)piperidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(Azidomethyl)piperidin-2-one is primarily based on its reactivity due to the presence of the azidomethyl group. This group can undergo various chemical transformations, enabling the compound to act as a versatile intermediate in synthetic pathways. The molecular targets and pathways involved depend on the specific reactions and applications being investigated.

Comparison with Similar Compounds

Structural and Functional Group Characteristics

The compound’s structure combines a cyclic amide (piperidin-2-one) with a primary azide group. Key features include:

  • Azidomethyl substituent : A high-energy functional group that facilitates rapid cycloaddition with terminal alkynes.
  • Primary azide : Less sterically hindered than secondary or tertiary azides, enhancing reactivity in CuAAC .

Comparison with Azide-Functionalized Compounds

Table 1: Comparison of Azide-Containing Compounds
Compound Structure Molecular Weight (g/mol) Reactivity Notes Applications References
6-(Azidomethyl)piperidin-2-one Piperidinone + azidomethyl ~168.18 (calculated) High CuAAC reactivity (primary azide) Drug conjugation, polymer science
1,3,5-Tris(azidomethyl)benzene Benzene + 3 azidomethyl groups 297.27 Multi-site reactivity; potential for crosslinking Dendrimers, macrocyclic ligands
Alkyl/Aryl Azides Variable R groups Variable Secondary/tertiary azides: slower CuAAC Peptide modification, probes

Key Insights :

  • Reactivity : Primary azides (e.g., this compound) exhibit faster CuAAC kinetics than bulkier analogs .
  • Multi-functionality : 1,3,5-Tris(azidomethyl)benzene enables three-fold conjugation, whereas this compound offers a single reactive site with a rigid scaffold .

Comparison with Piperidin-2-one Derivatives

Table 2: Piperidin-2-one Derivatives and Their Properties
Compound Substituent Molecular Weight (g/mol) Key Properties Applications References
This compound Azidomethyl ~168.18 Click chemistry compatibility Bioconjugation, drug discovery
1-(4-Iodophenyl)piperidin-2-one 4-Iodophenyl 301.12 Heavy atom effect; potential radiolabel Imaging agents, kinase inhibitors
6-(4-Bromophenyl)piperidin-2-one 4-Bromophenyl ~254.12 (calculated) Electron-withdrawing substituent Cross-coupling intermediates
2-[2-(Aminomethyl)piperidin-1-yl]-1-(piperidin-1-yl)ethan-1-one Aminomethyl + piperidine 239.36 Basic amine functionality Catalysis, ligand design

Key Insights :

  • Substituent Effects: Electron-withdrawing groups (e.g., bromophenyl, iodophenyl) enhance electrophilicity for nucleophilic substitution but reduce azide-like reactivity . Aminomethyl groups (e.g., in ) provide basicity but lack click chemistry utility .
  • Stability : Azides are thermally sensitive, whereas iodophenyl or bromophenyl derivatives are more stable but require inert handling .

Physicochemical Properties and Stability Analysis

  • This compound : Likely polar due to the lactam and azide groups. Predicted boiling point and density are unavailable, but analogous azides (e.g., 1-(4-iodophenyl)piperidin-2-one) have boiling points ~446°C and densities ~1.67 g/cm³ .
  • Stability Concerns: Azides are prone to decomposition under heat or light, necessitating cold storage. Piperidinone derivatives with halogens (e.g., bromine, iodine) are more stable but may require protection from moisture .

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